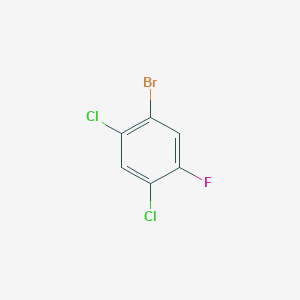

1-Bromo-2,4-dichloro-5-fluorobenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-2,4-dichloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-3-1-6(10)5(9)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCWLJLWAVCZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472914 | |

| Record name | 1-Bromo-2,4-dichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-63-6 | |

| Record name | 1-Bromo-2,4-dichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,4-dichloro-5-fluorobenzene (CAS 1481-63-6)

Introduction: The Strategic Importance of a Polyhalogenated Building Block

1-Bromo-2,4-dichloro-5-fluorobenzene is a polyhalogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic importance lies in the unique arrangement and differential reactivity of its four halogen substituents on the benzene ring. This substitution pattern allows for selective, stepwise functionalization, making it a key intermediate in the synthesis of complex molecules targeted for the pharmaceutical and agrochemical industries.[1][2] The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the properties, synthesis, reactivity, and application of this pivotal synthetic intermediate.

Core Physicochemical & Safety Data

Precise knowledge of a compound's physical properties and safety profile is foundational to its effective and safe application in a laboratory or industrial setting.

Physicochemical Properties

The key physicochemical data for 1-Bromo-2,4-dichloro-5-fluorobenzene are summarized below, providing a quick reference for experimental design and process control.

| Property | Value | Source(s) |

| CAS Number | 1481-63-6 | [1][5] |

| Molecular Formula | C₆H₂BrCl₂F | [1][5] |

| Molecular Weight | 243.89 g/mol | [1][5] |

| Appearance | White to off-white solid | [6] |

| Boiling Point | 237.7 °C at 760 mmHg | [5] |

| Density | 1.8 ± 0.1 g/cm³ | [5] |

| Flash Point | 97.6 °C | [5] |

| Refractive Index | 1.568 | [5] |

| SMILES | FC1=CC(Br)=C(Cl)C=C1Cl | [1] |

| InChI Key | HNCWLJLWAVCZDM-UHFFFAOYSA-N | [5][7] |

GHS Hazard & Safety Information

1-Bromo-2,4-dichloro-5-fluorobenzene is classified as a hazardous substance. Adherence to appropriate safety protocols is mandatory.

-

GHS Pictogram: GHS06 (Toxic), GHS07 (Harmful/Irritant)[1][6]

-

Hazard Statements: H301/H302 (Toxic/Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331/H335 (Toxic/May cause respiratory irritation).[1][6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][6]

-

Storage: Store sealed in a dry, well-ventilated place at room temperature.[1]

Synthesis Pathway: From Aniline to a Polyhalogenated Arene

The synthesis of highly substituted aromatic compounds like 1-Bromo-2,4-dichloro-5-fluorobenzene often relies on multi-step sequences that allow for precise control over regiochemistry. A common and effective strategy involves the diazotization of a corresponding aniline precursor, followed by a Sandmeyer or related reaction.[8] While specific literature for the direct synthesis of this isomer is sparse, a logical and field-proven approach can be constructed based on established methodologies for similar compounds.[9]

The most plausible synthetic route begins with a suitably substituted aniline, such as 3,5-dichloro-4-fluoroaniline. This precursor would first undergo bromination, followed by a deaminative halogenation via a Sandmeyer-type reaction.

Caption: Plausible synthetic workflow for 1-Bromo-2,4-dichloro-5-fluorobenzene.

Experimental Protocol: Sandmeyer Bromination

This protocol describes the conversion of an aromatic amine to the corresponding aryl bromide.

-

Diazotization:

-

Dissolve the starting aniline (e.g., 3-Bromo-2,4-dichloro-5-fluoroaniline) (1.0 eq) in a suitable acidic medium (e.g., a mixture of H₂SO₄ and water) in a three-necked flask equipped with a mechanical stirrer and thermometer.

-

Cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. The causality here is critical: diazonium salts are thermally unstable and can decompose violently if the temperature is not rigorously controlled.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in hydrobromic acid (HBr).

-

Cool the CuBr solution to 0 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen gas evolution will be observed. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, initiating the radical-nucleophilic aromatic substitution that replaces the diazo group with bromine.[10]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

The product can then be extracted using an organic solvent (e.g., dichloromethane), washed, dried, and purified by column chromatography or distillation.

-

Chemical Reactivity & Strategic Applications

The synthetic utility of 1-Bromo-2,4-dichloro-5-fluorobenzene stems from the differential reactivity of its carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, the reactivity order is generally C-Br > C-Cl >> C-F.[11] This hierarchy allows for the selective functionalization at the bromine-bearing carbon atom while leaving the chlorine and fluorine atoms intact for subsequent transformations.

Caption: Selective Suzuki-Miyaura coupling at the C-Br bond.

This selective reactivity is paramount in fragment-based drug discovery and library synthesis, where a common core can be elaborated into a diverse range of final compounds. The Suzuki-Miyaura coupling is a cornerstone reaction for this purpose.[12][13]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general, self-validating system for coupling an aryl boronic acid to the 1-position of the title compound.

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Bromo-2,4-dichloro-5-fluorobenzene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (K₂CO₃) (2.5 eq).

-

The choice of catalyst and base is crucial for reaction efficiency. The base activates the boronic acid, forming a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[12][13]

-

Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water (e.g., 4:1:1 ratio).

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aryl bromide confirms the reaction is proceeding.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

-

Application in Drug Discovery Workflow

The fluorinated biaryl structures synthesized from 1-Bromo-2,4-dichloro-5-fluorobenzene are of high interest in medicinal chemistry. They serve as scaffolds for developing inhibitors, receptor antagonists, or other biologically active agents.[14][15]

Caption: Role of the title compound in a typical drug discovery pipeline.

References

- CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google P

-

Sandmeyer Reaction Mechanism - BYJU'S. [Link]

-

Material Safety Data Sheet - 1-Bromo-2,5-Dichloro-3-Fluorobenzene, 98% - Cole-Parmer. [Link]

-

Sandmeyer reaction - L.S.College, Muzaffarpur. [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. [Link]

-

Biological Potential of FluoroBenzene Analogs - JSciMed Central. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. [Link]

-

1-bromo-2-fluorobenzene - Organic Syntheses Procedure. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction - Indian Academy of Sciences. [Link]

-

Applications of Fluorine in Medicinal Chemistry - PubMed. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

- WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google P

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. [Link]

-

The Suzuki Reaction - Chem 115 Myers. [Link]

Sources

- 1. 1481-63-6|1-Bromo-2,4-dichloro-5-fluorobenzene|BLD Pharm [bldpharm.com]

- 2. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajrconline.org [ajrconline.org]

- 5. echemi.com [echemi.com]

- 6. 2,4-DICHLORO-5-FLUOROBROMOBENZENE | 1481-63-6 [chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. ias.ac.in [ias.ac.in]

- 9. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. chemimpex.com [chemimpex.com]

- 15. nbinno.com [nbinno.com]

theoretical properties of 1-Bromo-2,4-dichloro-5-fluorobenzene

An In-depth Technical Guide on the Theoretical Properties of 1-Bromo-2,4-dichloro-5-fluorobenzene

Abstract

1-Bromo-2,4-dichloro-5-fluorobenzene (CAS No: 1481-63-6) is a polyhalogenated aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its utility stems from the unique arrangement of its halogen substituents, which imparts specific reactivity and allows it to serve as a versatile synthetic building block. The presence of bromine, chlorine, and fluorine atoms on the benzene ring creates a molecule with distinct electronic properties that can be exploited in complex organic synthesis, particularly in the construction of novel bioactive molecules.[3][4][5] This guide provides a comprehensive theoretical analysis of its molecular structure, predicted physicochemical and spectroscopic properties, electronic characteristics, and reactivity. By synthesizing data from related compounds and established chemical principles, this document serves as a foundational resource for researchers and drug development professionals seeking to leverage this compound in their work.

Molecular Structure and Identification

The foundational step in understanding the theoretical properties of any chemical entity is to define its precise molecular structure and associated identifiers.

Chemical Identity

-

IUPAC Name: 1-Bromo-2,4-dichloro-5-fluorobenzene

-

Synonyms: 2,4-Dichloro-5-fluorobromobenzene

Physicochemical Descriptors

A summary of the core physicochemical data is presented below. This data is critical for predicting the compound's behavior in various chemical environments and for planning synthetic transformations.

| Property | Value | Source |

| Molecular Weight | 243.89 g/mol | [2][5] |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)Br)Cl)F | [2] |

| InChI Key | (Predicted) Based on related isomers like CAYJMDVKWMVOLG-UHFFFAOYSA-N | [5] |

| Physical State | Predicted to be a liquid or low-melting solid at room temperature | Inferred from isomers |

| Storage | Sealed in a dry, room-temperature environment is recommended. | [2] |

Structural Representation

The spatial arrangement of the halogen atoms is paramount to the molecule's reactivity. The ortho-dichloro and para-bromo-fluoro relationships create a unique electronic environment on the aromatic ring.

Caption: Molecular structure of 1-Bromo-2,4-dichloro-5-fluorobenzene.

Theoretical Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The molecule contains two aromatic protons. The proton at C6 will be ortho to a chlorine, meta to a fluorine, and para to a bromine. The proton at C3 will be ortho to the fluorine, meta to the bromine, and also meta to a chlorine. Both protons will therefore appear as complex multiplets (likely doublet of doublets or more complex) in the aromatic region (δ 7.0-8.0 ppm). The precise chemical shifts and coupling constants (J-values) would require computational modeling for an accurate prediction.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom. This signal will be split by the two meta-protons. By analogy with related compounds like 5-Bromo-1,2,3-trifluorobenzene, proton-decoupled ¹⁹F NMR would simplify this multiplet to a singlet, confirming the presence of a single fluorine environment.[6]

-

¹³C NMR: Six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six unique carbon atoms of the benzene ring. The carbons bonded to halogens will be significantly downfield. The C-F bond will exhibit a large one-bond coupling constant (¹JCF), while smaller two- and three-bond couplings will be observed with other carbons.

Mass Spectrometry (MS)

The mass spectrum is predicted to be highly characteristic due to the isotopic patterns of bromine and chlorine.

-

Molecular Ion (M⁺): A complex cluster of peaks will be observed for the molecular ion due to the isotopes of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). The most abundant peak in this cluster will correspond to the combination of the most abundant isotopes (C₆H₂⁷⁹Br³⁵Cl₂F).

-

Fragmentation: Key fragmentation pathways would likely involve the loss of a bromine atom (M-Br)⁺ followed by sequential loss of chlorine atoms (M-Br-Cl)⁺, which is a common pattern for halogenated benzenes.[7]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of a substituted benzene ring.

-

C-H stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹.

-

C=C stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-Halogen stretching:

-

C-F: A strong absorption band is expected in the 1100-1300 cm⁻¹ region.

-

C-Cl: Strong bands will appear in the 700-850 cm⁻¹ region.

-

C-Br: This vibration typically appears at lower wavenumbers, often below 600 cm⁻¹.

-

-

C-H bending: Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region will be indicative of the substitution pattern.

Caption: Workflow for the theoretical spectroscopic characterization of the title compound.

Electronic Properties and Reactivity

The reactivity of 1-Bromo-2,4-dichloro-5-fluorobenzene is dictated by the strong electron-withdrawing nature of its halogen substituents.

Inductive and Mesomeric Effects

All four halogen atoms (F, Cl, Br) exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect deactivates the aromatic ring, making it significantly less susceptible to electrophilic aromatic substitution compared to benzene. While halogens also have a weak electron-donating mesomeric effect (+M) via their lone pairs, the cumulative inductive effect in this heavily substituted ring is overwhelmingly dominant. This high degree of halogenation results in an electron-deficient aromatic system.[4]

Predicted Reactivity

The key to the synthetic utility of this molecule lies in the differential reactivity of the carbon-halogen bonds. The general order of reactivity for metal-halogen exchange or oxidative addition in cross-coupling reactions is C-I > C-Br > C-Cl > C-F.

-

Metal-Halogen Exchange & Cross-Coupling: The C-Br bond is the most labile and therefore the primary site for synthetic modification. It is expected to readily undergo reactions such as:

-

Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding aryl magnesium bromide.

-

Lithiation: Reaction with organolithium reagents (e.g., n-BuLi) at low temperatures.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond serves as an excellent handle for Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.[3][4] This is the most valuable predicted reactivity for drug discovery applications.

-

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the ring makes it a candidate for SₙAr reactions. The positions ortho and para to the electron-withdrawing groups are activated. However, the lack of a particularly good leaving group (relative to nitro groups, for example) and steric hindrance may require harsh reaction conditions.

Caption: Conceptual workflow for a Suzuki cross-coupling reaction.

Applications in Drug Development and Research

Polyhalogenated aromatic compounds are crucial scaffolds in modern medicinal chemistry. The strategic introduction of fluorine, in particular, is a widely used tactic to enhance the pharmacological profile of drug candidates.[3][8]

-

Metabolic Stability: The C-F bond is exceptionally strong, and fluorine substitution can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[3]

-

Lipophilicity and Permeability: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[3][8]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[3]

Given these benefits, 1-Bromo-2,4-dichloro-5-fluorobenzene is a valuable starting material for synthesizing novel pharmaceutical ingredients where the core structure can be elaborated via cross-coupling at the bromine position.[9]

Experimental Verification Protocols

To validate the theoretical properties discussed, a rigorous experimental approach is necessary. The following outlines the essential protocols for characterization.

Protocol: Full Spectroscopic Characterization

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Self-Validation: The integration of the ¹H spectrum should correspond to two protons. The number of signals in the ¹³C and ¹⁹F spectra should match the predicted number of unique atoms.

-

-

Mass Spectrometry:

-

Introduce the sample into a mass spectrometer via direct infusion or GC-MS.

-

Acquire a full scan in positive ion mode using electron ionization (EI).

-

Self-Validation: The observed isotopic pattern for the molecular ion peak must match the theoretical pattern calculated for the C₆H₂BrCl₂F formula.

-

-

IR Spectroscopy:

-

Place a drop of the neat liquid sample (if applicable) on the crystal of an ATR-FTIR spectrometer and acquire the spectrum.

-

Self-Validation: The presence of strong absorption bands in the expected regions for C-F and C-Cl bonds provides confirmatory evidence.

-

Protocol: Purity Assessment by HPLC

-

Method Development: Develop a reverse-phase HPLC method using a C18 column. A typical mobile phase would be a gradient of acetonitrile and water.

-

Sample Analysis: Prepare a dilute solution of the compound in acetonitrile. Inject onto the HPLC system and monitor the elution profile using a UV detector (e.g., at 254 nm).

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

-

Self-Validation: A single, sharp peak indicates high purity. The retention time should be consistent across multiple injections.

-

Inferred Safety and Handling

While a specific Safety Data Sheet (SDS) for 1481-63-6 is not widely available, the hazard profile can be inferred from structurally similar compounds like 1-bromo-2,5-dichloro-3-fluorobenzene and other dichlorobromobenzenes.[10][11]

-

Potential Hazards:

-

Recommended Precautions:

Conclusion

1-Bromo-2,4-dichloro-5-fluorobenzene is a strategically designed synthetic intermediate whose value lies in its predictable reactivity and the desirable properties imparted by its halogen substituents. Theoretical analysis indicates that the C-Br bond is the primary handle for synthetic elaboration through modern cross-coupling methodologies. The compound's electron-deficient aromatic core and the presence of a fluorine atom make it an attractive building block for the development of new therapeutics and advanced materials. The predictive spectroscopic and reactivity profiles outlined in this guide provide a solid framework for its practical application and further experimental investigation.

References

-

Chem-Impex. (n.d.). 1-Bromo-2,4,5-trifluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2,5-dichloro-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

-

Stent Pharm Co., Ltd. (n.d.). The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Stent Pharm Co., Ltd. (n.d.). Understanding the Properties of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene.

-

PubChem. (n.d.). 1-Bromo-4-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Lead Sciences. (n.d.). 1-Bromo-2,4-dichloro-5-fluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2,4-dichlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Safety Data Sheet: 1-Bromo-4,5-dichloro-2-fluorobenzene. Retrieved from [Link]

-

NIST. (n.d.). 1-Bromo-2,4-dichlorobenzene IR Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 1-Bromo-2,4-dichlorobenzene Mass Spectrum. Retrieved from [Link]

-

MDPI. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

- Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

-

Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-chloro-. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Retrieved from [Link]

Sources

- 1. 1-Bromo-2,4-dichloro-5-fluorobenzene - Lead Sciences [lead-sciences.com]

- 2. 1481-63-6|1-Bromo-2,4-dichloro-5-fluorobenzene|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]

- 6. magritek.com [magritek.com]

- 7. 1-Bromo-2,4-dichlorobenzene [webbook.nist.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. ossila.com [ossila.com]

- 10. 1-Bromo-2,5-dichloro-3-fluorobenzene | C6H2BrCl2F | CID 618513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Bromo-2,4-dichlorobenzene | C6H3BrCl2 | CID 70947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Note & Protocols: Regioselective Functionalization of 1-Bromo-2,4-dichloro-5-fluorobenzene

Abstract

1-Bromo-2,4-dichloro-5-fluorobenzene is a polyhalogenated aromatic compound of significant interest as a versatile building block in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science. Its utility stems from the distinct reactivity of its four carbon-halogen bonds, which allows for sequential and regioselective functionalization. This document provides a comprehensive guide to the strategic modification of this scaffold, detailing field-proven protocols for achieving high regioselectivity. We will explore functionalization at the C1-Br bond via organometallic intermediates and palladium-catalyzed cross-coupling reactions, as well as potential transformations at other positions. The underlying chemical principles governing the selectivity of these reactions are explained to empower researchers to adapt and troubleshoot these methods for their specific synthetic targets.

Introduction: The Strategic Value of 1-Bromo-2,4-dichloro-5-fluorobenzene

The precise installation of different functional groups onto an aromatic core is a cornerstone of modern synthetic chemistry, particularly in drug discovery where subtle structural changes can dramatically impact biological activity. Polyhalogenated benzenes, like 1-bromo-2,4-dichloro-5-fluorobenzene, are powerful starting materials because the differential reactivity of the C-Br, C-Cl, and C-F bonds can be exploited to introduce a variety of substituents in a controlled, stepwise manner.

The key to unlocking the synthetic potential of this molecule lies in understanding and controlling regioselectivity. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in both metal-halogen exchange and palladium-catalyzed oxidative addition. The carbon-fluorine bond is the least reactive in these transformations but plays a crucial role in activating the ring for potential nucleophilic aromatic substitution (SNAr) reactions. This application note will provide detailed, actionable protocols for the most common and reliable regioselective transformations.

Chemical Reactivity Profile

The regioselectivity of reactions involving 1-bromo-2,4-dichloro-5-fluorobenzene is governed by a hierarchy of bond reactivities and electronic effects.

-

C-Br vs. C-Cl vs. C-F Bonds: In transformations involving metals (e.g., lithium-halogen exchange, Grignard formation, or Pd-catalyzed cross-coupling), the reactivity order is overwhelmingly C-Br > C-Cl > C-F.[1] This difference is due to the bond dissociation energies, with the weaker C-Br bond being the most susceptible to cleavage. This inherent reactivity difference is the primary tool for achieving selectivity at the C1 position.

-

Nucleophilic Aromatic Substitution (SNAr): The benzene ring is electron-deficient due to the inductive effect of the four halogen substituents. This makes it susceptible to attack by strong nucleophiles. The rate-determining step is the initial addition of the nucleophile to the ring.[2] The fluorine atom is a poor leaving group but is strongly electron-withdrawing, which significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and stabilizes the negatively charged Meisenheimer complex intermediate, making SNAr reactions more favorable.[2][3] The positions ortho and para to the most activating groups are the most likely sites of attack.

Method 1: Regioselective Functionalization via Halogen-Metal Exchange at C1

Halogen-metal exchange, particularly bromine-lithium exchange, is a robust and widely used method for generating an aryl anion equivalent that can be trapped with various electrophiles.[4] The reaction is highly regioselective for the C-Br bond and must be performed at very low temperatures to prevent side reactions, such as elimination to form a benzyne intermediate.[4][5]

Workflow for Bromine-Lithium Exchange and Electrophilic Quench

Caption: Workflow for C1 functionalization via Br-Li exchange.

Protocol 1: Synthesis of 2,4-Dichloro-5-fluorobenzaldehyde via Lithiation-Formylation

This protocol describes the selective formation of an aryllithium species at the C1 position, followed by trapping with N,N-dimethylformamide (DMF) to yield the corresponding aldehyde.

Materials & Equipment:

-

1-Bromo-2,4-dichloro-5-fluorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or three-neck round-bottom flask with septum, magnetic stirrer, nitrogen/argon inlet, and thermometer

-

Dry ice/acetone or liquid nitrogen/isopropanol bath

-

Syringes and needles

Procedure:

-

Setup: Assemble the reaction flask under an inert atmosphere of nitrogen or argon. Dry all glassware in an oven and cool under vacuum before use.

-

Reaction Mixture: To the flask, add 1-bromo-2,4-dichloro-5-fluorobenzene (1.0 eq) and anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting solution at -78 °C for 30-60 minutes. The formation of the aryllithium species is typically rapid at this temperature.[4]

-

Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise via syringe. A color change is often observed.

-

Warming & Quenching: After stirring for an additional 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by slowly adding 1 M HCl solution.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with saturated NaHCO₃, then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Pro-Tip: Using t-butyllithium instead of n-butyllithium can sometimes lead to faster and cleaner exchange at lower temperatures, but it is more reactive and requires more careful handling.

Method 2: Regioselective C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools in modern synthesis.[6][7][8] These methods offer excellent functional group tolerance and are highly regioselective for the C-Br bond of 1-bromo-2,4-dichloro-5-fluorobenzene due to the facile oxidative addition of Pd(0) into the weaker C-Br bond compared to the C-Cl bonds.[9]

Workflow for Suzuki-Miyaura Cross-Coupling

Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of 1-phenyl-2,4-dichloro-5-fluorobenzene.

Materials & Equipment:

-

1-Bromo-2,4-dichloro-5-fluorobenzene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane and Water (degassed)

-

Standard reaction vessel with condenser and nitrogen/argon atmosphere capability

-

Magnetic stirrer with heating plate

Procedure:

-

Setup: To a reaction flask, add 1-bromo-2,4-dichloro-5-fluorobenzene (1.0 eq), phenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Catalyst and Solvents: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq). Then add the degassed solvents (e.g., a 4:1 mixture of dioxane:water).

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-12 hours.

-

Cooling & Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Washing: Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the residue by flash column chromatography to afford the desired biaryl product.

Trustworthiness Note: The success of cross-coupling reactions is highly dependent on the quality of the catalyst and the exclusion of oxygen. Using pre-catalysts and specialized phosphine ligands (e.g., SPhos, XPhos) can often improve yields and reaction times, especially for challenging substrates.

Comparative Analysis of Functionalization Methods

| Method | Position of Functionalization | Key Reagents | Temperature | Advantages | Disadvantages |

| Br-Li Exchange | C1 | n-BuLi or t-BuLi | -78 to -100 °C | Wide range of electrophiles, rapid reaction. | Requires cryogenic temperatures, sensitive to moisture and protic functional groups. |

| Grignard Reaction | C1 | Mg metal | Room Temp to 40 °C | Milder than lithiation, tolerates some functional groups better.[10] | Can be sluggish to initiate, less reactive than organolithiums. |

| Suzuki Coupling | C1 | Pd catalyst, Boronic acid, Base | 80-110 °C | Excellent functional group tolerance, commercially available reagents.[11] | Catalyst can be expensive and sensitive; boronic acids can undergo side reactions. |

| Buchwald-Hartwig | C1 | Pd catalyst, Amine, Base | 80-110 °C | Premier method for C-N bond formation, broad amine scope.[8] | Requires specific ligands for high efficiency; potential for catalyst deactivation. |

| SNAr | C2 or C4 (Predicted) | Strong Nucleophile (e.g., NaOMe) | Elevated Temp. | Does not require a metal catalyst, functionalizes C-Cl or C-F bonds. | Limited to strong nucleophiles, regioselectivity can be an issue.[12] |

Safety and Handling

-

Organolithium Reagents: n-Butyllithium and t-butyllithium are pyrophoric and react violently with water. They must be handled under a strict inert atmosphere using proper syringe techniques. Always wear fire-resistant personal protective equipment (PPE).

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

-

Solvents: Anhydrous solvents like THF can form explosive peroxides. Always use freshly distilled or commercially available anhydrous solvents and handle them under an inert atmosphere.

Conclusion

1-Bromo-2,4-dichloro-5-fluorobenzene is a highly valuable and versatile starting material for the synthesis of complex, functionalized aromatic compounds. By leveraging the predictable hierarchy of carbon-halogen bond reactivity, chemists can achieve excellent regioselectivity. Halogen-metal exchange and palladium-catalyzed cross-coupling reactions provide reliable and high-yielding pathways to functionalize the C1-Br position. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to incorporate this powerful building block into their synthetic strategies.

References

-

Leah4sci. (2020). Grignard Reagent, Reaction, Mechanism and Shortcut. YouTube. [Link]

-

Begtrup, M., & Larsen, P. (1990). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, (2), 503-507. [Link]

-

LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. [Link]

-

Fawcett, F., et al. (2022). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. The Journal of Organic Chemistry. [Link]

-

Organic Syntheses. (n.d.). Procedure 5. [Link]

-

The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. [Link]

-

Soto, E. R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials. [Link]

-

Osbourn, J. (2016). Nucleophilic Aromatic Substitution Lecture. YouTube. [Link]

-

Wikipedia. (2023). Directed ortho metalation. [Link]

-

Chen, J., et al. (2019). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. (2017). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

-

Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]

-

ResearchGate. (2021). Versatile tuning of N-directed palladium C–H halogenation building diversity in ortho-substituted s-aryltetrazines. [Link]

-

Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. [Link]

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

-

Chemistry Stack Exchange. (2019). How does 1-bromo-2-fluorobenzene react with lithium amalgam?. [Link]

-

MDPI. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

-

ResearchGate. (2015). Scheme 5. Regioselective functionalization of 2,5-dibromotoluene (25). [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Andrew G. Myers Research Group, Harvard University. (n.d.). ortho metalation. [Link]

-

Journal of Chemical Education. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. [Link]

-

PubMed. (2018). Regioselective ortho-functionalization of bromofluorenecarbaldehydes using TMPMgCl·LiCl. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. joss.tcnj.edu [joss.tcnj.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. tcichemicals.com [tcichemicals.com]

- 12. youtube.com [youtube.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2,4-dichloro-5-fluorobenzene

Introduction: Strategic C-N Bond Formation on a Polyhalogenated Scaffold

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] The subject of this guide, 1-Bromo-2,4-dichloro-5-fluorobenzene, is a highly functionalized and electron-deficient aromatic ring. Its polyhalogenated nature presents both a challenge and an opportunity for selective chemical modification.

The selective amination of the C-Br bond in the presence of two C-Cl bonds is the primary strategic consideration. In palladium-catalyzed cross-coupling reactions, the oxidative addition step generally follows the reactivity trend of C-I > C-Br > C-Cl.[4] This inherent difference in reactivity provides a strong basis for achieving selective amination at the bromide position. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination of 1-Bromo-2,4-dichloro-5-fluorobenzene, focusing on achieving high yields and regioselectivity. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into troubleshooting potential challenges.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then undergoes oxidative addition to the aryl halide. The subsequent steps involve coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst.[6]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, are instrumental in promoting both the oxidative addition and the reductive elimination steps, while also preventing catalyst decomposition.[7]

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols

The following protocols are designed as a robust starting point for the amination of 1-Bromo-2,4-dichloro-5-fluorobenzene with both primary and secondary amines. Given the electron-deficient nature of the substrate, the reaction is expected to proceed efficiently.

Protocol 1: Amination with a Primary Aliphatic Amine (e.g., n-Hexylamine)

This protocol is optimized for the coupling of a primary aliphatic amine, where steric hindrance is minimal.

Materials:

-

1-Bromo-2,4-dichloro-5-fluorobenzene

-

n-Hexylamine

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard Schlenk line or glovebox equipment

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

-

To this catalyst mixture, add 1-Bromo-2,4-dichloro-5-fluorobenzene (1.0 mmol), n-hexylamine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

-

Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-(2,4-dichloro-5-fluorophenyl)hexan-1-amine.

Protocol 2: Amination with a Secondary Aromatic Amine (e.g., Morpholine)

This protocol is adapted for a less nucleophilic secondary amine.

Materials:

-

1-Bromo-2,4-dichloro-5-fluorobenzene

-

Morpholine

-

XPhos Pd G3 (Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II))

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-Dioxane

-

Standard Schlenk line or glovebox equipment

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a glovebox or under a nitrogen atmosphere, add 1-Bromo-2,4-dichloro-5-fluorobenzene (1.0 mmol), morpholine (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G3 (0.02 mmol, 2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous 1,4-dioxane (5 mL).

-

Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(2,4-dichloro-5-fluorophenyl)morpholine.

Figure 2: A generalized workflow for the Buchwald-Hartwig amination protocol.

Data Presentation: Recommended Reaction Parameters

The following table summarizes the recommended starting conditions for the Buchwald-Hartwig amination of 1-Bromo-2,4-dichloro-5-fluorobenzene. Optimization may be required based on the specific amine coupling partner.

| Parameter | Recommended Condition | Rationale & Considerations |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (for in-situ catalyst generation); XPhos Pd G3 (pre-catalyst) | Pre-catalysts like XPhos Pd G3 often provide more consistent results by ensuring efficient generation of the active Pd(0) species.[8] |

| Ligand | XPhos, RuPhos, or BrettPhos | Bulky, electron-rich biaryl monophosphine ligands are highly effective for coupling of electron-deficient aryl halides.[2] BrettPhos is particularly useful for primary amines.[7] |

| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | NaOtBu is a strong base suitable for many couplings. K₃PO₄ and Cs₂CO₃ are milder alternatives for base-sensitive substrates. |

| Solvent | Toluene, 1,4-Dioxane, or THF | The choice of solvent can influence reaction rates and solubility of reagents. Toluene and dioxane are commonly used for higher reaction temperatures. |

| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive amines. |

| Amine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the amine is typically used to ensure complete consumption of the aryl bromide. |

| Base Stoichiometry | 1.4 - 2.0 equivalents | An excess of the base is necessary to facilitate the deprotonation of the amine and neutralize the generated HBr. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or solvent | - Use a pre-catalyst or ensure complete reduction of a Pd(II) source.- Use freshly dried solvents and reagents; perform the reaction under a strict inert atmosphere.- Screen different bases (e.g., switch from K₃PO₄ to NaOtBu) and solvents. |

| Hydrodehalogenation | - β-hydride elimination from the palladium-amido intermediate | - Use a bulkier ligand (e.g., BrettPhos) to sterically disfavor this side reaction.- Lowering the reaction temperature may also help. |

| Reaction at C-Cl bond | - High reaction temperature or prolonged reaction time | - Monitor the reaction closely and stop it once the starting material is consumed.- If selectivity is a persistent issue, consider a lower reaction temperature. |

| Poor Product Recovery | - Emulsion during workup- Product volatility | - Add brine to the aqueous layer to break up emulsions.- Use care during solvent removal under reduced pressure. |

Conclusion

The Buchwald-Hartwig amination of 1-Bromo-2,4-dichloro-5-fluorobenzene is a powerful and reliable method for the synthesis of novel N-aryl-2,4-dichloro-5-fluoroaniline derivatives. By carefully selecting the appropriate catalyst system, base, and solvent, high yields and excellent regioselectivity for the C-Br bond can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

-

Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]

-

Gawin, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18074–18085. Available from: [Link]

-

Chemistry Shorts. (2023). Buchwald-Hartwig amination. YouTube. Available from: [Link]

-

Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

-

Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters, 3(21), 3417–3419. Available from: [Link]

-

Fors, B. P., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of the American Chemical Society. Available from: [Link]

-

Organic Chemistry Division, University of Southampton. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

-

The Organic Chemistry Tutor. (2020). Buchwald-Hartwig Amination Mechanism. YouTube. Available from: [Link]

-

Valente, C., et al. (2007). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemistry – A European Journal, 13(17), 4934-4942. Available from: [Link]

-

Hurtová, M., et al. (2024). Nitrogen-Containing Flavonoids─Preparation and Biological Activity. Journal of Natural Products. Available from: [Link]

-

Synthesis Med Chem. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available from: [Link]

-

Chang, S., et al. (2002). Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Multiple transfer of the phenyl group from organogermane substrates and comparison of the coupling efficiencies of chloro(phenyl)germanes with their corresponding stannane and silane co. The Journal of Organic Chemistry, 67(12), 4055–4062. Available from: [Link]

-

Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468. Available from: [Link]

-

Organ, M. G., et al. (2011). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 42(34). Available from: [Link]

-

Bagley, M. C., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 12(3), 447-458. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

-

Reddit. (2015). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available from: [Link]

-

ResearchGate. (2018). Amination of aryl chlorides and fluorides toward the synthesis of aromatic amines by palladium-catalyzed route or transition metal free way: Scopes and limitations. Available from: [Link]

-

Hartwig, J. F., & Stauffer, S. R. (2001). Effects of Bases and Halides on the Amination of Chloroarenes Catalyzed by Pd(P t Bu 3 ) 2. The Journal of Organic Chemistry, 66(19), 6364–6377. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. research.rug.nl [research.rug.nl]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Before you continue to YouTube [consent.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of 1-Bromo-2,4-dichloro-5-fluorobenzene in Agrochemical Synthesis

Topic: Use of 1-Bromo-2,4-dichloro-5-fluorobenzene in Agrochemical Research Content Type: Advanced Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Agrochemical Discovery Leads, Process Development Scientists

Executive Summary & Chemical Logic

1-Bromo-2,4-dichloro-5-fluorobenzene (CAS 1481-63-6) is a high-value "linchpin" intermediate in the discovery and manufacture of modern crop protection agents. Its utility stems from its orthogonal reactivity profile , which allows chemists to sequentially functionalize the benzene ring with high regioselectivity.

In the design of herbicides (e.g., PPO inhibitors, auxin mimics) and fungicides (e.g., SDHIs), this scaffold serves two primary roles:

-

Metabolic Shielding: The C-5 fluorine atom and C-2/C-4 chlorine atoms block metabolic oxidation sites (P450 metabolism), significantly extending the half-life of the active ingredient in plant tissues.

-

Modular Construction: The C-1 bromine atom provides a "soft" handle for transition-metal-catalyzed cross-coupling or metallation, while the C-Cl and C-F bonds remain intact under these specific conditions.

Reactivity Hierarchy (The "Chemist's Map")

To use this molecule effectively, one must respect the bond dissociation energy (BDE) hierarchy and electronic activation patterns:

-

Site A (C-1 Bromine):

. The most reactive site. Reacts exclusively in Pd-catalyzed cross-couplings (Suzuki, Buchwald) or Lithium-Halogen exchange at -

Site B (C-5 Fluorine):

. Highly stable to reduction/oxidation. However, it is activated for Nucleophilic Aromatic Substitution ( -

Site C (C-2/C-4 Chlorines):

. Generally inert during C-1 manipulation. They provide steric bulk that forces orthogonal twisting in biaryl systems, a key feature for binding affinity in many receptor pockets.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

Figure 1: Decision tree for functionalizing 1-Bromo-2,4-dichloro-5-fluorobenzene. Note the primary divergence between metallation (blue path) and cross-coupling (red path).

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: To install an aryl or heteroaryl group at C-1 without defluorination or dechlorination. Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C-Br bond due to its weaker bond strength compared to C-Cl and C-F.

Reagents:

-

Substrate: 1-Bromo-2,4-dichloro-5-fluorobenzene (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)[1]

-

Catalyst:

(2-3 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane or Toluene/Water (4:1)

Step-by-Step Methodology:

-

Inerting: Charge a reaction flask with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with nitrogen (

) three times. -

Solvation: Add degassed solvent and the aqueous base via syringe under

flow. -

Reaction: Heat the mixture to 80–90°C . Note: Do not exceed 100°C to prevent activation of the C-Cl bonds.

-

Monitoring: Monitor via HPLC or GC-MS. The disappearance of the bromide should be complete within 4–6 hours.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with ethyl acetate and wash with brine.

-

Purification: Silica gel chromatography. The product will typically be less polar than the boronic acid but more polar than the starting bromide.

Self-Validating Check:

-

If you observe dechlorination (mass loss of -35 Da), lower the temperature by 10°C and switch to a less electron-rich ligand (e.g.,

instead of phosphines like

Protocol B: Carboxylation via Grignard Formation

Objective: Synthesis of 2,4-dichloro-5-fluorobenzoic acid , a key precursor for amide-linked herbicides. Challenge: Preventing "Wurtz-type" homocoupling and ensuring the Grignard forms without reacting with the C-Cl bonds.

Reagents:

-

Substrate: 1-Bromo-2,4-dichloro-5-fluorobenzene (1.0 equiv)

-

Magnesium turnings: (1.2 equiv, activated with iodine)

-

Electrophile: Dry

(gas or solid dry ice) -

Solvent: Anhydrous THF (stabilizer-free)

Step-by-Step Methodology:

-

Activation: Flame-dry the glassware. Add Mg turnings and a crystal of iodine. Heat gently until iodine vaporizes.

-

Initiation: Dissolve the substrate in THF. Add 10% of this solution to the Mg. Initiate the reaction with a heat gun or a drop of dibromoethane. Success Indicator: Turbidity and mild exotherm.

-

Addition: Add the remaining substrate solution dropwise at a rate that maintains a gentle reflux (approx. 45-60 mins).

-

Carboxylation: Cool the Grignard solution to 0°C . Bubble excess dry

gas through the solution for 30 minutes, or pour the solution onto crushed dry ice. -

Quench: Carefully acidify with 1M HCl to pH 2.

-

Isolation: Extract with Ethyl Acetate. The product is in the organic layer.[2] Extract the organic layer with 1M NaOH (moving product to aqueous phase), separate organic impurities, then re-acidify the aqueous phase to precipitate the pure benzoic acid.

Analytical Data Reference

When characterizing reaction outcomes, use the following expected chemical shifts (approximate, in

| Nucleus | Signal | Multiplicity | Assignment | Diagnostic Value |

| 1H NMR | Doublet ( | H-3 (between Cl and Cl) | Confirms retention of C-2/C-4 Cl | |

| 1H NMR | Doublet ( | H-6 (between Br and F) | Shift changes significantly upon C-1 sub | |

| 19F NMR | Multiplet | F-5 | Disappearance indicates | |

| GC-MS | M+ | 242/244/246 | Molecular Ion | Characteristic isotope pattern for Br+2Cl |

Safety & Handling (HSE)

-

Skin Sensitization: Polyhalogenated benzenes are potent skin sensitizers. Double-gloving (Nitrile over Latex) is recommended.

-

Volatility: The compound is semi-volatile. Weighing and transfers must occur inside a fume hood.

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Synthesis of Fluorinated Benzoic Acids

- Process for the preparation of 2,4-dichloro-5-fluorobenzoic acid. (Patent).

-

Suzuki Coupling on Chlorinated Scaffolds

-

Nitrile Synthesis (Rosenmund-von Braun)

-

Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.[6]

-

-

General Nucleophilic Arom

):- Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 5. researchgate.net [researchgate.net]

- 6. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-2,4-dichloro-5-fluorobenzene

Welcome to the technical support center for the purification of 1-Bromo-2,4-dichloro-5-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this versatile polyhalogenated aromatic compound. As a key building block in the synthesis of various active pharmaceutical ingredients and agrochemicals, achieving high purity of 1-Bromo-2,4-dichloro-5-fluorobenzene is critical for downstream success.[1] This document provides a framework for understanding potential impurities and outlines systematic approaches to their removal.

Understanding the Challenge: The Nature of Impurities

The primary challenge in purifying 1-Bromo-2,4-dichloro-5-fluorobenzene often lies in the removal of structurally similar impurities. These can include:

-

Positional Isomers: During the synthesis, particularly in electrophilic aromatic substitution reactions, various isomers of dichlorofluorobromobenzene can be formed.[2][3][4] These isomers often possess very similar physical properties, including boiling points and polarity, making their separation difficult.

-

Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product mixture.

-

Byproducts from Side Reactions: Depending on the synthetic route, other halogenated or non-halogenated byproducts may be present.

-

Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup can be carried through to the final product if not adequately removed.

The boiling point of 1-Bromo-2,4-dichloro-5-fluorobenzene is approximately 237.7°C.[5] A similar isomer, 1-Bromo-2,5-dichloro-3-fluorobenzene, has a boiling point of 232°C, highlighting the challenge of separating such closely related compounds by distillation alone.[6][7]

Purification Strategy Decision Workflow

The choice of purification method is dictated by the nature and quantity of the impurities. The following diagram outlines a general decision-making workflow for purifying crude 1-Bromo-2,4-dichloro-5-fluorobenzene.

Caption: Decision workflow for purification of 1-Bromo-2,4-dichloro-5-fluorobenzene.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a primary technique for separating liquids with close boiling points, making it a suitable choice for removing isomeric impurities.[8][9]

Q1: My fractional distillation is resulting in poor separation of isomers. What are the likely causes and solutions?

-

Cause: Inefficient fractionating column.

-

Explanation: The efficiency of a fractionating column is determined by the number of "theoretical plates," which represent the number of simple distillation cycles. For isomers with very close boiling points, a column with a higher number of theoretical plates is required.

-

Solution:

-

Increase Column Length: Use a longer fractionating column (e.g., a Vigreux or packed column) to increase the surface area for condensation and re-vaporization.

-

Use a More Efficient Packing Material: For packed columns, materials like Raschig rings or metal sponges provide a larger surface area than glass beads.

-

Ensure Proper Insulation: Wrap the column with glass wool or aluminum foil to maintain the temperature gradient and prevent heat loss.[8]

-

-

-

Cause: Distillation rate is too fast.

-

Explanation: A rapid distillation rate does not allow for sufficient equilibration between the liquid and vapor phases within the column, leading to poor separation.

-

Solution:

-

Reduce the Heating Rate: Apply heat gradually to the distilling flask to ensure a slow and steady distillation rate (typically 1-2 drops per second).[8]

-

Monitor the Head Temperature: A stable head temperature indicates that a pure fraction is being collected. A fluctuating temperature suggests a mixture is co-distilling.

-

-

-

Cause: Flooding of the column.

-

Explanation: Excessive heating can cause the vapor to push the condensate up the column, preventing proper fractionation.

-

Solution:

-

Decrease the Heating Rate: Immediately reduce the heat to allow the condensate to flow back down the column.

-

Check for Obstructions: Ensure the packing material is not too dense, which can impede vapor flow.

-

-

Q2: The temperature at the distillation head is fluctuating, and I am not getting a clear boiling point plateau.

-

Cause: Co-distillation of multiple components.

-

Explanation: This is a classic sign of poor separation, where a mixture of compounds with similar boiling points is distilling over.

-

Solution:

-

Improve Column Efficiency: As detailed in Q1, use a more efficient fractionating column.

-

Optimize the Distillation Rate: Slow down the distillation to allow for better separation.

-

Consider an Alternative Method: If fractional distillation proves ineffective, column chromatography may be necessary to separate the isomers based on polarity differences.

-

-

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase, offering an alternative when distillation is insufficient.[10]

Q1: I am unable to achieve good separation of my product from an isomeric impurity using column chromatography.

-

Cause: Inappropriate solvent system (mobile phase).

-

Explanation: The choice of eluent is critical for achieving separation. If the solvent is too polar, all compounds will elute quickly with little separation. If it is not polar enough, the compounds may not move down the column.

-

Solution:

-

Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test various solvent systems. Aim for a solvent system that gives a good separation of spots (Rf values between 0.2 and 0.5 for the desired compound).

-

Use a Gradient Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). This can help to first elute the less polar impurities and then the product.

-

Explore Different Stationary Phases: While silica gel is common, other stationary phases like alumina or specially treated phases for halogenated compounds can offer different selectivity.[11]

-

-

-

Cause: Poor column packing.

-

Explanation: Cracks, bubbles, or an uneven surface in the stationary phase can lead to band broadening and poor separation.

-

Solution:

-

Use the Slurry Method: Pack the column by making a slurry of the stationary phase in the initial eluent and pouring it into the column.

-

Ensure a Level Surface: After packing, allow the stationary phase to settle and ensure the top surface is flat. A layer of sand on top can help protect the surface during sample loading.

-

Never Let the Column Run Dry: The solvent level should always be above the top of the stationary phase to prevent cracking.

-

-

Q2: My product is eluting with significant tailing, leading to broad fractions and low purity.

-

Cause: Strong interaction with the stationary phase.

-

Explanation: Acidic or highly polar sites on the silica gel can strongly interact with the compound, causing it to elute slowly and with a trailing edge.

-

Solution:

-

Add a Modifier to the Eluent: A small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, though less likely for this nonpolar molecule) can sometimes improve peak shape.

-

Use a Deactivated Stationary Phase: Consider using a deactivated silica gel to reduce strong interactions.

-

Increase the Polarity of the Eluent: A more polar solvent can help to more effectively displace the compound from the stationary phase and reduce tailing.[10]

-

-

Frequently Asked Questions (FAQs)

Q: What is a typical workup procedure for a crude reaction mixture containing 1-Bromo-2,4-dichloro-5-fluorobenzene before attempting distillation or chromatography?

A: A standard aqueous workup is often employed. This typically involves:

-

Quenching the reaction: Carefully adding water or a quenching agent to stop the reaction.

-

Extraction: Extracting the product into an organic solvent like dichloromethane or ethyl acetate.

-

Washing: Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, a dilute base (e.g., saturated NaHCO3) to remove acidic impurities, and finally with brine to remove residual water.

-

Drying: Drying the organic layer over an anhydrous drying agent like MgSO4 or Na2SO4.

-

Concentration: Removing the solvent under reduced pressure using a rotary evaporator.

Q: Can I use recrystallization to purify 1-Bromo-2,4-dichloro-5-fluorobenzene?

A: Recrystallization is generally effective for purifying solids. Since 1-Bromo-2,4-dichloro-5-fluorobenzene is a liquid at room temperature, recrystallization is not a standard method. However, if the crude product solidifies upon cooling due to the presence of high-melting impurities, fractional crystallization could be explored, though it is often less effective for separating close isomers.[12]

Q: What analytical techniques are best for assessing the purity of 1-Bromo-2,4-dichloro-5-fluorobenzene?

A:

-

Gas Chromatography (GC): GC is an excellent technique for determining the purity of volatile compounds and for quantifying the amounts of different isomers present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can provide detailed structural information and help to identify and quantify isomeric impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the identification of unknown impurities.

Q: What are the key safety considerations when handling and purifying 1-Bromo-2,4-dichloro-5-fluorobenzene?

A: 1-Bromo-2,4-dichloro-5-fluorobenzene is a chemical that should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant to the skin, eyes, and respiratory system.[13] Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Experimental Protocols

Protocol 1: Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

-

Sample Preparation: Charge the round-bottom flask with the crude 1-Bromo-2,4-dichloro-5-fluorobenzene and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

-

Heating: Begin heating the flask gently using a heating mantle.

-

Equilibration: Observe the vapor rising through the fractionating column. Allow the vapor to slowly ascend and the condensate to return to the flask, establishing a temperature gradient.

-

Fraction Collection: When the vapor reaches the thermometer, the temperature will rise and stabilize at the boiling point of the first fraction. Collect the distillate at a rate of 1-2 drops per second.

-

Monitoring: Monitor the head temperature closely. A sharp drop in temperature indicates that the lower-boiling fraction has been completely distilled.

-

Changing Fractions: Change the receiving flask to collect the next fraction as the temperature begins to rise again and stabilizes at the boiling point of the desired product.

-

Completion: Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides.

Protocol 2: Column Chromatography

-

Solvent System Selection: Using TLC, determine an appropriate solvent system that provides good separation of the desired product from its impurities.